ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
CAS No.: 1216574-52-5
Cat. No.: VC0004434
Molecular Formula: C23H23ClN2O4
Molecular Weight: 426.897
* For research use only. Not for human or veterinary use.
![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride - 1216574-52-5](/images/no_structure.jpg)
Specification
CAS No. | 1216574-52-5 |
---|---|
Molecular Formula | C23H23ClN2O4 |
Molecular Weight | 426.897 |
IUPAC Name | ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C23H22N2O4.ClH/c1-3-28-23(26)22-18(14-27-2)21-17-11-16(29-13-15-7-5-4-6-8-15)9-10-19(17)25-20(21)12-24-22;/h4-12,25H,3,13-14H2,1-2H3;1H |
Standard InChI Key | KHMDBPAODAAMBQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4.Cl |
Introduction
Chemical Properties and Identification
Ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride is a complex organic compound belonging to the β-carboline family. The compound is identified by several key chemical properties detailed in Table 1 below.
Table 1: Chemical Properties of Ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Property | Information |
---|---|
CAS Number | 1216574-52-5 |
Molecular Formula | C₂₃H₂₃ClN₂O₄ |
Molecular Weight | 426.897 |
IUPAC Name | ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C23H22N2O4.ClH/c1-3-28-23(26)22-18(14-27-2)21-17-11-16(29-13-15-7-5-4-6-8-15)9-10-19(17)25-20(21)12-24-22;/h4-12,25H,3,13-14H2,1-2H3;1H |
Standard InChIKey | KHMDBPAODAAMBQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4.Cl |
Synonyms | - 4-(Methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylic acid ethyl ester hydrochloride - ZK 93423 hydrochloride - ethyl 6-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride |
PubChem Compound ID | 56972166 |
This compound exhibits specific solubility characteristics and requires particular storage conditions for maintaining its stability and potency in research applications.
Table 2: Solubility and Storage Properties
Property | Information |
---|---|
Solubility | <11.71 mg/ml in DMSO |
Storage Conditions | Desiccate at room temperature |
Stock Solution Storage | -80°C (use within 6 months) -20°C (use within 1 month) |
Structural Characteristics
Ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride possesses a β-carboline core structure with specific functional group modifications. The compound features a pyrido[3,4-b]indole nucleus (also known as β-carboline), which is a tricyclic heterocyclic system consisting of a pyridine ring fused to an indole skeleton.
Key structural features include:
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An ethyl carboxylate group at the 3-position
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A methoxymethyl substituent at the 4-position
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A phenylmethoxy (benzyloxy) group at the 6-position
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A secondary amine at the 9-position
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Hydrochloride salt formation
This molecular architecture is particularly important for its interaction with GABAA receptors and contributes to its pharmacological profile as a potent anxiolytic agent .
Pharmacological Activity
Ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride is classified as an anxiolytic drug from the β-carboline family. Unlike classical benzodiazepines, it acts as a nonbenzodiazepine GABAA receptor agonist. The compound demonstrates potent activity with an IC50 value of 1 nM, indicating high potency at its target receptors .
The GABAA receptor, the primary target of this compound, is a ligand-gated ion channel and ionotropic receptor. When activated, these receptors increase chloride ion conductance, resulting in neuronal hyperpolarization which inhibits neuronal firing. This mechanism underlies the anxiolytic, sedative, and anticonvulsant effects observed with compounds that positively modulate GABAA receptors .
ZK 93423 has been valuable as a template compound for developing new and improved β-carboline derivatives. Additionally, it has contributed significantly to mapping the binding site of the GABAA receptor, providing insights into structure-activity relationships that guide the design of novel ligands with enhanced selectivity profiles .
Receptor Subtype | Ki Value |
---|---|
α1β3γ2 | 4.1 nM |
α2β3γ2 | 4.2 nM |
α3β3γ2 | 6.0 nM |
α5β3γ2 | 4.5 nM |
α6β3γ2 | >1000 nM |
This binding profile demonstrates high affinity for most GABAA receptor subtypes except those containing the α6 subunit, which is notable as it indicates potential for subtype-selective applications in research and therapeutic development. The balanced activity across α1, α2, α3, and α5-subunit containing receptors suggests that the compound may produce a mixture of pharmacological effects associated with these different receptor subtypes .
In Vitro Studies
In vitro research has established ZK 93423 as a full agonist at GABAA receptors. The compound has been utilized in comparative binding studies to characterize the pharmacophore of the benzodiazepine binding site on GABAA receptors. These studies have helped elucidate the structural requirements for high-affinity binding and efficacy at this important receptor system .
The lack of activity at α6-containing GABAA receptors (Ki >1000 nM) is particularly noteworthy as it indicates some degree of subtype discrimination, which can be exploited in the development of more selective compounds. This selective binding profile has made ZK 93423 an important tool in discriminating between different GABAA receptor populations in neuronal tissues .
Additionally, in discrimination studies using rats trained to distinguish between pentylenetetrazole (PTZ, an anxiogenic agent) and saline, ZK 93423 was found to antagonize the PTZ cue. This finding provided early evidence for the potential anxiolytic properties of the compound in behavioral paradigms .
In Vivo Studies
ZK 93423 has demonstrated significant anxiolytic properties in multiple animal models of anxiety. These preclinical evaluations have utilized a diverse array of behavioral paradigms designed to assess different aspects of anxiety-like behavior.
Table 4: Anxiolytic Effects in Animal Models
Behavioral Test | Observed Effect |
---|---|
Social Interaction Test | Increased social interaction time |
Vogel Conflict Test | Increased punished responding |
Geller-Seifter Conflict Test | Increased punished responding |
Four-Plate Test | Increased crossing between plates |
Elevated Plus-Maze | Increased open arm exploration |
The consistent anxiolytic profile observed across these diverse models provides strong preclinical evidence for the compound's potential utility in anxiety disorders. Importantly, the anxiogenic and anxiolytic effects of ZK 93423 are mediated through benzodiazepine (BDZ) binding sites on GABAA receptors, confirming its mechanism of action despite its non-benzodiazepine chemical structure .
Synthesis Methods
The synthesis of ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride and related compounds has been described in patent literature and research publications. While specific synthetic routes for this exact compound aren't explicitly detailed in the search results, several approaches for synthesizing structurally related pyrido[3,4-b]indole derivatives have been documented.
One common approach involves the reaction of appropriate indole-2-carboxylate derivatives with ethyl pyruvate in acidic conditions. For instance, related compounds have been synthesized using the following general steps:
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Reaction of substituted indole-2-carboxylate with ethyl pyruvate in an acidic medium (gaseous hydrochloric acid in ethanol, sulfuric acid, or boron trifluoride etherate in acetic acid)
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Treatment of the resulting diester with appropriate amines at reflux temperature in ethanol
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Hydrolysis in basic medium to obtain the corresponding acid
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Transformation into primary, secondary, or tertiary amides via imidazolide or acid chloride intermediates
Alternative synthetic routes have also been described, including:
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Starting from appropriate phenylhydrazines and ketoglutaric acid
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Formation of hydrazone intermediates
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Fischer indole synthesis to form the indole nucleus
These synthetic strategies provide flexibility in introducing various substituents at different positions of the β-carboline scaffold, allowing for the preparation of a range of analogs with potentially diverse pharmacological profiles .
Research Applications
Ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride has several important research applications in neuropharmacology and drug discovery:
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Probe for GABAA Receptor Function: The compound serves as a valuable tool for investigating GABAA receptor pharmacology due to its high affinity and full agonist activity .
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Template for Drug Design: ZK 93423 has been used as a structural template for developing new and improved β-carboline derivatives with enhanced pharmacological properties .
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Mapping of GABAA Receptor Binding Sites: The compound has contributed to elucidating the structure and binding characteristics of the benzodiazepine site on GABAA receptors .
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Anxiety Research: Its anxiolytic properties in animal models make it useful for investigating anxiety mechanisms and potential therapeutic interventions .
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Structure-Activity Relationship Studies: The compound's well-characterized binding profile allows researchers to explore how structural modifications affect activity at GABAA receptors .
These research applications highlight the significance of this compound as both a pharmacological tool and a lead structure for therapeutic development in the field of anxiety disorders and other conditions involving GABAA receptor dysfunction .
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